(4-Chloro-3-nitrophenyl)(4-nitrophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,4’-dinitro benzophenone is an organic compound with a complex structure, characterized by the presence of both chloro and nitro functional groups attached to a benzophenone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3,4’-dinitro benzophenone typically involves a multi-step process. One common method includes the nitration of 4-chloro benzophenone.
Industrial Production Methods
Industrial production of 4-Chloro-3,4’-dinitro benzophenone often employs the Friedel-Crafts acylation reaction. This method involves the reaction of 4-chloro benzoyl chloride with nitrobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-3,4’-dinitro benzophenone undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like tin(II) chloride in hydrochloric acid.
Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, iron powder, and hydrogen gas in the presence of a catalyst.
Nucleophiles: Hydroxide ions, amines, and thiols.
Major Products
Reduction Products: 4-Chloro-3,4’-diamino benzophenone.
Substitution Products: 4-Hydroxy-3,4’-dinitro benzophenone.
Wissenschaftliche Forschungsanwendungen
4-Chloro-3,4’-dinitro benzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer agents.
Wirkmechanismus
The mechanism of action of 4-Chloro-3,4’-dinitro benzophenone involves its interaction with nucleophiles and reducing agents. The nitro groups act as electron-withdrawing groups, making the compound susceptible to nucleophilic attack. The chloro group can be displaced by nucleophiles, leading to the formation of various substituted products. The electron-withdrawing nature of the nitro groups also stabilizes the intermediate formed during nucleophilic aromatic substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-nitro benzophenone: Similar structure but with one less nitro group.
4,4’-Dichlorobenzophenone: Contains two chloro groups instead of nitro groups.
3,4’-Dinitrobenzophenone: Lacks the chloro group but has two nitro groups.
Uniqueness
4-Chloro-3,4’-dinitro benzophenone is unique due to the presence of both chloro and nitro groups, which impart distinct chemical reactivity and potential for diverse applications. The combination of these functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
Molekularformel |
C13H7ClN2O5 |
---|---|
Molekulargewicht |
306.66 g/mol |
IUPAC-Name |
(4-chloro-3-nitrophenyl)-(4-nitrophenyl)methanone |
InChI |
InChI=1S/C13H7ClN2O5/c14-11-6-3-9(7-12(11)16(20)21)13(17)8-1-4-10(5-2-8)15(18)19/h1-7H |
InChI-Schlüssel |
JKIBKUVDIOBWEH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.